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Experimental Evidence & Quantitative Data Summary

The table below consolidates the primary experimental data from recent studies, showcasing the effects of

MLB administration in various models.

Disease Model
Experimental
System

MLB Dosage /
Concentration

Key Quantitative
Findings on
JAK2/STAT3

Downstream
Effects

Hepatic
Ischemia/Reperfusion
Injury [1]

In vivo
(C57BL/6
mice); In vitro
(RAW 264.7
cells)

In vivo: 30

mg/kg (i.v.); In
vitro: Not fully

specified [1]

↓ Phosphorylation

of Jak2 and Stat3
[1].

↓ Serum ALT,

AST; ↓
Inflammatory

cytokines (IL-6,
IL-1β, TNF-α);

↓ Liver tissue
damage [1].
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Disease Model
Experimental
System

MLB Dosage /
Concentration

Key Quantitative
Findings on
JAK2/STAT3

Downstream
Effects

Colorectal Cancer
(CRC) [2]

In vitro
(HCT116,

SW480 cells);
In vivo
(Xenograft
mice)

In vivo: 50
mg/kg; In vitro:

Range used for
IC50

determination [2]

Inhibition of JAK2-
STAT3 signaling;

activation of
pathway with IL-6

or STAT3
overexpression

reversed MLB
effects [2].

↓ Cancer cell
proliferation,

migration,
invasion; ↓

Tumor growth
in xenograft

models [2].

Pulmonary Fibrosis
[3]

In vivo
(Bleomycin-

induced mouse
model); In vitro
(MRC-5, A549
cells)

In vivo: 50
mg/kg; In vitro:

0-200 μM (no
cytotoxicity) [3]

Primary
mechanism

identified as
inhibition of TGF-

βRI/Smad
signaling; no direct

effect on JAK2-
STAT3 reported in

this study [3].

↓ Collagen
deposition (Col

1A1, Col 3A1);
↓ α-SMA;

Attenuated
pulmonary

fibrosis [3].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the detailed methodologies from

the key studies.

Hepatic Ischemia/Reperfusion (I/R) Injury Model [1]

In Vivo Protocol: C57BL/6 mice were subjected to partial (∼70%) hepatic ischemia for 1 hour,
followed by 6 hours of reperfusion. MLB (30 mg/kg) was administered intravenously 24 hours,

12 hours, and 1 hour before the surgery. The JAK2 inhibitor AG490 (12 mg/kg, i.p.) was used
as a positive control. Serum and liver tissues were collected for analysis of liver enzymes (ALT,

AST), inflammatory cytokines (ELISA), and protein phosphorylation (Western blotting).
In Vitro Protocol: RAW 264.7 macrophage cells were stimulated with LPS (1 µg/ml) to induce

inflammation. Cells were pretreated with MLB before LPS stimulation. Secretion of IL-6 and
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TNF-α was measured, and the activation status of the Jak2/Stat3 pathway was analyzed via

Western blot.

Colorectal Cancer (CRC) Progression Model [2]

In Vitro Protocol: CRC cell lines (HCT116 and SW480) were treated with MLB. Cell viability,

proliferation, migration, and invasion were assessed using assays like CCK-8, colony formation,
and Transwell. To confirm the role of JAK2-STAT3, the pathway was activated using interleukin-

6 (IL-6) or by overexpressing STAT3, and the subsequent effect of MLB was evaluated.
In Vivo Protocol: Mice with HCT116 cell xenografts were treated with MLB (50 mg/kg) to

evaluate its effect on tumor growth. Tumor volume and weight were measured, and tumor
tissues were analyzed for markers of proliferation and JAK2-STAT3 pathway activity.

JAK2-STAT3 Signaling Pathway & MLB Mechanism

The following diagram illustrates the canonical JAK2-STAT3 signaling pathway and the specific point at

which MLB exerts its inhibitory effect.
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Magnesium Lithospermate B (MLB) Inhibition
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The diagram shows that MLB acts by inhibiting the phosphorylation and subsequent activation of both JAK2

and STAT3 proteins [1] [2]. This prevents the entire downstream signaling cascade, leading to reduced

transcription of genes responsible for inflammation and cell proliferation.

Key Conclusions for Research and Development

Specificity of Action: MLB demonstrates a targeted mechanism by directly suppressing the
phosphorylation and activation of the JAK2-STAT3 axis, as evidenced in both hepatic injury and

cancer models [1] [2].
Multi-Disease Therapeutic Potential: The efficacy of MLB in disparate conditions like acute liver

injury and colorectal cancer underscores the central role of the JAK2-STAT3 pathway in these
diseases and highlights MLB's broad applicability.

Distinct Mechanism from Other Pathways: It is important to note that MLB's anti-fibrotic effect in
pulmonary fibrosis is primarily mediated through the inhibition of the TGF-β/Smad pathway [3]. This

indicates that MLB is not a general kinase inhibitor but has specific, context-dependent mechanisms
of action.

Need Custom Synthesis?
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To cite this document: Smolecule. [Magnesium lithospermate B JAK2-STAT3 inhibition specificity].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b628822#magnesium-lithospermate-b-jak2-stat3-inhibition-

specificity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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